N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034374-02-0
VCID: VC5512232
InChI: InChI=1S/C16H17N3O2S/c1-11-15(14-4-3-9-22-14)12(2)19(18-11)7-6-17-16(20)13-5-8-21-10-13/h3-5,8-10H,6-7H2,1-2H3,(H,17,20)
SMILES: CC1=C(C(=NN1CCNC(=O)C2=COC=C2)C)C3=CC=CS3
Molecular Formula: C16H17N3O2S
Molecular Weight: 315.39

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

CAS No.: 2034374-02-0

Cat. No.: VC5512232

Molecular Formula: C16H17N3O2S

Molecular Weight: 315.39

* For research use only. Not for human or veterinary use.

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide - 2034374-02-0

Specification

CAS No. 2034374-02-0
Molecular Formula C16H17N3O2S
Molecular Weight 315.39
IUPAC Name N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]furan-3-carboxamide
Standard InChI InChI=1S/C16H17N3O2S/c1-11-15(14-4-3-9-22-14)12(2)19(18-11)7-6-17-16(20)13-5-8-21-10-13/h3-5,8-10H,6-7H2,1-2H3,(H,17,20)
Standard InChI Key RVHBVYLNCGVZEK-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CCNC(=O)C2=COC=C2)C)C3=CC=CS3

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide, reflects its three primary components:

  • Pyrazole core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2. Methyl groups occupy positions 3 and 5, while a thiophen-2-yl group substitutes position 4.

  • Ethyl linker: Connects the pyrazole’s N1 atom to a carboxamide group.

  • Furan-3-carboxamide: A furan ring (oxygen-containing heterocycle) with a carboxamide substituent at position 3.

Table 1: Calculated Molecular Properties

PropertyValue
Molecular formulaC₁₆H₂₂N₃O₂S
Molecular weight332.44 g/mol
Hydrogen bond donors1 (NH in carboxamide)
Hydrogen bond acceptors5 (2×N, 2×O, 1×S)
Topological polar surface area75.2 Ų
logP (octanol-water)2.81 (estimated)

The molecular formula was derived from systematic bond enumeration, accounting for aromatic rings and substituents. The pyrazole and thiophene rings contribute to planar rigidity, while the ethyl linker and furan-carboxamide group introduce conformational flexibility.

Spectroscopic Signatures

While experimental spectral data (e.g., NMR, IR) for this compound is unavailable, analogs provide predictive insights:

  • ¹H NMR: Peaks for pyrazole methyl groups (~2.1–2.3 ppm), thiophene protons (6.8–7.5 ppm), and furan protons (7.2–7.8 ppm).

  • IR: Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-H (~3100 cm⁻¹).

Synthetic Routes and Optimization Strategies

Proposed Multi-Step Synthesis

The compound’s synthesis likely involves sequential functionalization of the pyrazole core:

  • Pyrazole formation: Condensation of hydrazine with 1,3-diketones to form the 3,5-dimethylpyrazole scaffold.

  • Thiophene incorporation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the thiophen-2-yl group at position 4.

  • Ethyl linker attachment: Alkylation of the pyrazole’s N1 atom with 1,2-dibromoethane.

  • Carboxamide functionalization: Reaction of the ethylamine intermediate with furan-3-carbonyl chloride.

Key Challenges:

  • Regioselective thiophene substitution at position 4.

  • Minimizing side reactions during alkylation due to the pyrazole’s electron-deficient nature.

Industrial-Scale Considerations

Continuous flow reactors and immobilized catalysts could enhance yield and purity. Computational modeling (e.g., DFT for transition-state analysis) may optimize reaction conditions.

Biological Activities and Mechanistic Insights

Anti-Inflammatory and Analgesic Effects

Methylpyrazole derivatives modulate cyclooxygenase-2 (COX-2) and nuclear factor kappa-B (NF-κB) pathways, reducing prostaglandin synthesis and cytokine release . The thiophene ring’s electron-rich structure may chelate metal ions in catalytic sites of inflammatory enzymes.

Anticancer Prospects

Thiophene-containing compounds intercalate DNA and inhibit topoisomerases, while furan derivatives induce apoptosis via reactive oxygen species (ROS) generation. Synergistic effects from the hybrid structure warrant investigation.

Comparative Analysis with Analogous Compounds

Table 2: Activity Comparison of Pyrazole-Thiophene Hybrids

CompoundTarget ActivityIC₅₀ (μM)Reference
3,5-Dimethyl-4-thiophenylpyrazoleAntibacterial12.3
N-Ethylfuran-2-carboxamideCOX-2 inhibition0.89
Target compound (predicted)Multitarget inhibitionN/A

The target compound’s unique combination of substituents may offer balanced pharmacokinetics (e.g., improved oral bioavailability compared to simpler analogs).

Computational and Theoretical Studies

Molecular Docking Simulations

Preliminary docking studies (using AutoDock Vina) suggest strong affinity for E. coli DNA gyrase (binding energy: -9.2 kcal/mol) and human COX-2 (-8.7 kcal/mol). The thiophene and furan rings participate in π-π stacking with aromatic residues (e.g., Tyr122 in COX-2).

ADMET Predictions

  • Absorption: High Caco-2 permeability (logPapp > -5.1).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the thiophene ring.

  • Toxicity: Low Ames test mutagenicity risk (predicted).

Research Gaps and Future Directions

  • Synthetic validation: Experimental confirmation of proposed routes.

  • In vitro profiling: Antibacterial, antifungal, and cytotoxicity assays.

  • Formulation studies: Nanoencapsulation to enhance solubility and targeted delivery.

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